1-(Pyrimidin-2-yl)urea is a chemical compound characterized by the presence of a pyrimidine ring attached to a urea functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for 1-(Pyrimidin-2-yl)urea is , indicating it contains six carbon atoms, seven hydrogen atoms, three nitrogen atoms, and one oxygen atom.
1-(Pyrimidin-2-yl)urea can be synthesized from various precursors, primarily through reactions involving pyrimidine derivatives and isocyanates. The synthesis of this compound has been explored in various studies focused on developing new pharmaceutical agents and understanding their mechanisms of action.
This compound falls under the category of urea derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties. Urea derivatives often serve as important scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.
The synthesis of 1-(Pyrimidin-2-yl)urea typically involves the reaction of pyrimidine derivatives with isocyanates. One common method includes:
For example, one synthesis route involves mixing pyrimidine-2-amine with phenyl isocyanate in toluene at room temperature for several hours, followed by purification through column chromatography to yield 1-(Pyrimidin-2-yl)urea as a white solid .
The molecular structure of 1-(Pyrimidin-2-yl)urea features a pyrimidine ring (a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3) directly connected to a urea group ().
Key structural data include:
1-(Pyrimidin-2-yl)urea can participate in various chemical reactions, including:
In one study, the reaction of 1-(Pyrimidin-2-yl)urea with different aldehydes resulted in the formation of various substituted urea derivatives, showcasing its versatility as a synthetic building block .
The mechanism of action for compounds like 1-(Pyrimidin-2-yl)urea often involves interaction with specific biological targets such as enzymes or receptors. For instance:
In vitro studies have reported that certain urea derivatives exhibit significant inhibitory activity against urease, with IC50 values indicating potency comparable to established inhibitors .
Relevant data indicate that the compound's solubility and stability make it suitable for various applications in drug formulation .
1-(Pyrimidin-2-yl)urea has several scientific uses:
Recent studies have highlighted its potential in developing antitumor agents and other therapeutic compounds, emphasizing its versatility in medicinal chemistry .
The pyrimidine-urea hybrid scaffold, exemplified by 1-(pyrimidin-2-yl)urea, represents a structurally versatile pharmacophore in modern drug discovery. Pyrimidine, a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, serves as a bioisostere for purine bases, enabling mimicry of ATP in kinase binding pockets [1] [6]. Urea moieties (–NH–C(=O)–NH–) provide a planar, hydrogen-bond-donor/acceptor framework critical for forming bidentate interactions with amino acid residues in enzymatic active sites [4] [9]. This hybrid architecture allows:
Table 1: Biologically Active Pyrimidine-Urea Hybrids and Their Therapeutic Applications
| Compound | Structural Features | Biological Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| Sorafenib | Pyridyl-urea with trifluoromethyl phenyl | VEGFR2/PDGFR | 90 nM (VEGFR2) | [4] |
| Compound 8a (Hybrid) | Pyrimidin-2-yl-urea + 3-methoxyindazole | VEGFR2 | 0.06 μM (MCF7) | [9] |
| Vacor derivative | Pyridinylmethylurea | NAMPT/NMNAT2 | NAD depletion | [4] |
| Linifanib analog | Ureido indazole with pyrimidine core | VEGFR/PDGFR | Phase II clinical trials | [4] |
Kinase inhibition selectivity by 1-(pyrimidin-2-yl)urea derivatives is governed by strategic substitutions that exploit topological differences in ATP-binding sites:
Table 2: Impact of Structural Modifications on Kinase Selectivity
| Structural Motif | Kinase Target | Selectivity Mechanism | Consequence |
|---|---|---|---|
| Pyrimidine N1-HBD | CDK2/4/6 | Hydrogen bonding to Leu83 (CDK2) | Arrests cell cycle at G1 phase |
| Urea linker (vs. thiourea) | VEGFR2 | Stronger H-bonds to Glu885/Asp1046 | Enhanced anti-angiogenic activity |
| C4-Aryl substitution | BRAF V600E | Occupies hydrophobic pocket near P-loop | Overcomes vemurafenib resistance |
| C6-Alkyl chain | SIK1/2/3 | Exploits back pocket near gatekeeper residue | Avoids PAK inhibition (cardiotoxicity) |
The oxygen/sulfur exchange in urea/thiourea significantly alters electronic, steric, and pharmacokinetic properties:
Table 3: Comparative Properties of Urea and Thiourea Derivatives
| Property | Urea Derivatives | Thiourea Derivatives | Biological Consequence |
|---|---|---|---|
| Hydrogen bonding strength | Strong (ΔG = −3 to −5 kcal/mol) | Moderate (ΔG = −1.5 to −3 kcal/mol) | Higher kinase affinity for ureas |
| Solubility (logS) | −2.5 to −4.0 | −3.0 to −5.5 | Reduced oral bioavailability of thioureas |
| Metabolic stability | t₁/₂ > 60 min (microsomes) | t₁/₂ < 15 min (microsomes) | Thioureas require structural masking |
| Metal coordination | Weak (monodentate) | Strong (bidentate N,S-ligand) | Thioureas enable anticancer metallodrugs |
| pKa | 8.5–10.0 | 10.5–13.0 | Thioureas exhibit enhanced acidity |
The strategic selection between urea and thiourea hinges on target-specific requirements: Ureas dominate kinase inhibitor design (e.g., sorafenib, regorafenib) for optimal hinge-binding, while thioureas excel in metal-coordinating scaffolds or targets requiring conformational adaptability [4] [6] [10].
Article compounds mentioned: 1-(Pyrimidin-2-yl)urea, Sorafenib, Regorafenib, Linifanib, Tandutinib, Vacor, Thioacetazone, Thiocarlide, MRIA9, MR22, GLPG3312, Compound 8a
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